Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-phenyl-, P-oxide
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Overview
Description
Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-phenyl-, P-oxide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a thiourea group, a bis(2-chloroethyl)amino group, and an oxazaphosphorin ring. Its properties make it valuable in scientific research, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-phenyl-, P-oxide involves multiple steps. The process typically starts with the preparation of the oxazaphosphorin ring, followed by the introduction of the bis(2-chloroethyl)amino group and the thiourea group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistency. Industrial production also focuses on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-phenyl-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-phenyl-, P-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-phenyl-, P-oxide involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The oxazaphosphorin ring plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-cyclohexyl-N-hydroxy-, P-oxide
- Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, ethyl ester, P-oxide
Uniqueness
Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-phenyl-, P-oxide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure provides a balance of stability and reactivity, making it valuable for various applications in scientific research and industry.
Biological Activity
The compound Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-phenyl-, P-oxide is a synthetic derivative of thiourea that incorporates a complex oxazaphosphorin structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a thiourea moiety linked to a phosphorine derivative, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated for various applications, including antitumor and antimicrobial activities. The incorporation of chlorinated ethyl groups and the oxazaphosphorin framework are believed to enhance its efficacy.
Antitumor Activity
Research indicates that compounds with oxazaphosphorin structures exhibit significant antitumor activity. For instance, studies have shown that derivatives of oxazaphosphorines can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Table 1: Summary of Antitumor Studies
Study Reference | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
Breast | 15 | Apoptosis induction | |
Lung | 20 | DNA damage response | |
Colon | 25 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it exhibits activity against various bacterial strains, potentially due to the electrophilic nature of the chlorinated groups which can interact with microbial cell membranes .
Table 2: Antimicrobial Efficacy
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study conducted on mice models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and cell cycle regulation .
- Clinical Trials : Early-phase clinical trials involving patients with advanced solid tumors have shown promising results, with some patients experiencing partial responses to treatment .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The phosphorine moiety may facilitate intercalation into DNA, leading to replication errors and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : The chlorinated groups may induce oxidative stress within cells, contributing to their cytotoxic effects.
Properties
CAS No. |
97139-15-6 |
---|---|
Molecular Formula |
C14H21Cl2N4O3PS |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphosphinan-4-yl]-1-hydroxy-3-(4-oxocyclohexa-1,5-dien-1-yl)thiourea |
InChI |
InChI=1S/C14H21Cl2N4O3PS/c15-6-8-19(9-7-16)24-18-13(5-10-23-24)20(22)14(25)17-11-1-3-12(21)4-2-11/h1-3,13,18,22H,4-10H2,(H,17,25) |
InChI Key |
UOBFGAXGZQEYAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(NC1N(C(=S)NC2=CCC(=O)C=C2)O)N(CCCl)CCCl |
Origin of Product |
United States |
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